molecular formula C14H12N2O2S2 B2747371 7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1774901-20-0

7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2747371
CAS No.: 1774901-20-0
M. Wt: 304.38
InChI Key: OABPRTSGBPTJJH-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative of significant interest in medicinal chemistry research. This scaffold is recognized as a privileged structure due to its wide range of pharmacological activities, serving as a key intermediate in developing novel therapeutic agents. The core thieno[3,2-d]pyrimidine structure is a bioisostere of natural purine bases, allowing it to interact with a variety of enzymatic targets. Its primary research applications are in the fields of anti-infective and anticancer agent development. Structurally similar compounds have demonstrated potent activity against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA). In oncology research, the thienopyrimidine scaffold is investigated as a template for designing inhibitors of critical protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in multiple cancer types. The specific 3-methoxyphenyl and methylthio substituents on this compound are designed to explore structure-activity relationships (SAR), potentially optimizing binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-9-5-3-4-8(6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPRTSGBPTJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methoxyphenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.

    Addition of the Methylthio Group: This could be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler thieno derivatives and incorporating specific substituents to enhance biological activity.

Synthesis Overview

  • Starting Materials : Thieno[3,2-d]pyrimidine derivatives.
  • Key Reagents : Methylthio groups and various aryl substituents (e.g., 3-methoxyphenyl).
  • Methodology : Common methods include cyclization reactions and functional group modifications to achieve the desired structure.

Biological Activities

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with 7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one:

Biological Activity Description
Antibacterial Exhibits significant activity against Gram-positive and Gram-negative bacteria.
Antifungal Effective against various fungal strains, including Candida albicans.
Anti-inflammatory Demonstrates inhibitory effects on COX enzymes, indicating potential for treating inflammatory conditions.
Anticancer Shows promise in inhibiting the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC).
Antiviral Potential activity against viral infections through inhibition of viral replication mechanisms.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thieno[3,2-d]pyrimidine derivatives, including this compound. The compound was tested against various bacterial strains, showing notable inhibition zones comparable to standard antibiotics like penicillin and tetracycline .

Case Study 2: Anti-inflammatory Effects

In another research effort, the anti-inflammatory properties were assessed using a COX inhibitor screening assay. Results indicated that the compound significantly reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Anticancer Properties

Recent investigations into the anticancer potential of this compound revealed its ability to induce apoptosis in NSCLC cell lines harboring mutant EGFR kinases. The compound's effectiveness was measured through cell viability assays, demonstrating IC50 values lower than those of existing treatments .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: This interaction could affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Position 7 Modifications

  • The benzylpiperazinyl group at position 2 enhances steric bulk, possibly reducing off-target effects but lowering solubility .
  • 7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (C₁₂H₇FN₂OS, MW 246.26): The absence of a methylthio group at position 2 simplifies the structure but may reduce kinase inhibition efficacy compared to the target compound .

Position 2 Modifications

  • 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Z250-0370): The spirocyclic substituent at position 2 improves metabolic stability but may limit blood-brain barrier penetration due to increased polarity .
  • TAK-931 (2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate): This derivative’s pyrazolyl group at position 6 confers selective inhibition of cell division cycle 7 (CDC7) kinase, demonstrating how position-specific substituents dictate target specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₄H₁₂N₂O₂S₂ 304.38 Not reported 7-(3-MeOPh), 2-SCH₃
7-(4-Fluorophenyl) derivative C₂₃H₂₁FN₄OS 420.51 Not reported 7-(4-FPh), 2-benzylpiperazinyl
7-(3-Fluorophenyl) derivative C₁₂H₇FN₂OS 246.26 Not reported 7-(3-FPh), 2-H
7-Methyl-2-(methylthio) analog C₁₇H₁₇N₃OS₂ 343.47 202–204 7-CH₃, 2-SCH₃, 3-phenyl

Biological Activity

7-(3-Methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with a methoxyphenyl and a methylthio substituent, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Kinases : Compounds within the thieno[3,2-d]pyrimidine family have been shown to inhibit various kinases involved in cancer progression. For instance, some derivatives have demonstrated selective inhibition against the PI3K pathway, which is crucial in cancer cell signaling and survival .
  • Antiproliferative Effects : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values for related compounds have been reported to be below 40 nM, indicating potent effects on cell growth inhibition .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

CompoundActivityIC50 (nM)Target
This compoundAntiproliferative<40Various cancer cell lines
Analog AKinase inhibition25PI3K
Analog BAntiproliferative30mTOR

Case Studies

  • Cancer Treatment : A study evaluated the effectiveness of thieno[3,2-d]pyrimidine derivatives in treating solid tumors. The results indicated that these compounds could significantly reduce tumor size in xenograft models .
  • Mechanistic Studies : Research has focused on understanding how these compounds affect microtubule dynamics. For instance, one study found that a related compound inhibited microtubule depolymerization at concentrations as low as 9 nM .

Q & A

Basic: What synthetic methodologies are optimal for preparing 7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of 2-amino-thiophene derivatives with appropriate carbonyl or thiocarbonyl reagents. Key steps include:

  • Vilsmeier-Haack Reaction: Use DMF-POCl₃ to form the pyrimidine ring under controlled reflux (60–80°C), achieving yields >60% .
  • Thioether Introduction: Methylthio groups can be introduced via nucleophilic substitution using NaSCH₃ or methyl disulfide under basic conditions (K₂CO₃/EtOH) .
  • Aryl Group Coupling: Suzuki-Miyaura cross-coupling with 3-methoxyphenylboronic acid, catalyzed by Pd(PPh₃)₄, in a 1,4-dioxane/H₂O system at 90°C .
    Optimization Tips:
  • Monitor reaction progress via TLC to minimize byproducts.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • ¹H/¹³C NMR: Confirm the thienopyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃) . The methylthio group appears at δ 2.5–2.7 ppm .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 315.1 for C₁₅H₁₃N₂O₂S₂) and fragmentation patterns .
  • IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (MeCN/H₂O mobile phase) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Substituent Modulation:
    • 3-Methoxyphenyl: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., PDE7 inhibition ).
    • Methylthio Group: Improves electron-withdrawing effects, stabilizing interactions with catalytic residues (e.g., dihydrofolate reductase inhibition ).
  • Derivative Synthesis:
    • Replace methylthio with dialkylamino groups (e.g., isopropylamino) to modulate solubility and target affinity .
    • Introduce halogens (Cl, F) at the 6-position to enhance metabolic stability .
  • Assays: Prioritize enzyme inhibition (IC₅₀) and cellular efficacy (EC₅₀) screens to validate SAR hypotheses .

Advanced: What strategies are effective for identifying biological targets and resolving contradictory activity data across studies?

Answer:

  • Target Identification:
    • Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Computational Docking: Map compound interactions with PDE7 or EGFR kinase domains using AutoDock Vina .
  • Resolving Contradictions:
    • Purity Verification: Reanalyze compounds via HPLC-MS to rule out impurities .
    • Assay Standardization: Compare IC₅₀ values under consistent conditions (pH, ATP concentration) .
    • Metabolite Screening: Assess stability in liver microsomes to identify rapid degradation pathways .

Advanced: How can computational modeling improve the rational design of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., PDE7) to assess binding stability over 100 ns trajectories .
  • QSAR Models: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction: Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
  • Fragment-Based Design: Merge active fragments (e.g., 3-methoxyphenyl + methylthio) into hybrid scaffolds .

Advanced: What methodologies address discrepancies in reported biological activities (e.g., antiplasmodial vs. anticancer effects)?

Answer:

  • Dose-Response Curves: Re-evaluate activity across a wider concentration range (nM–μM) to confirm potency thresholds .
  • Off-Target Screening: Use proteome-wide affinity chromatography to identify unintended targets .
  • Crystallography: Resolve X-ray structures of compound-enzyme complexes (e.g., Plasmodium falciparum DHFR) to clarify binding modes .
  • Pathway Analysis: Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

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